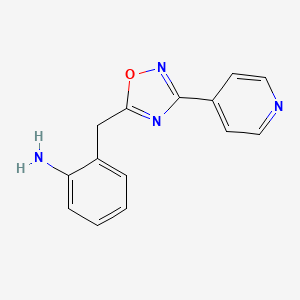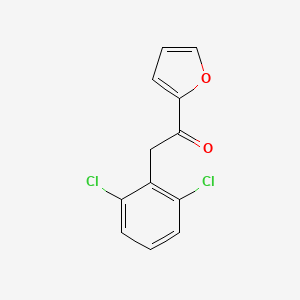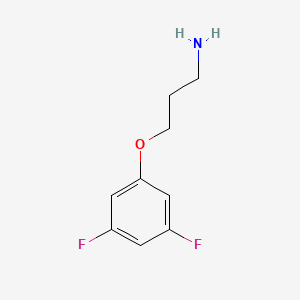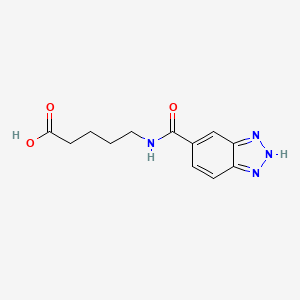
2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole
Übersicht
Beschreibung
2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole (BTFET) is an organic compound that has been studied extensively in recent years due to its potential applications in chemical synthesis and its unique biochemical and physiological effects. This compound is a brominated heterocyclic compound with a trifluoroethyl group attached to the five-membered thiadiazole ring. It has been found to show great promise in various fields of research and has been used in a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Thiadiazole derivatives, including those related to 2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole, have been synthesized for various biological activities. One study involved the synthesis of thiadiazole derivatives for anti-tubercular activity against Mycobacterium tuberculosis, showing moderate to good efficacy (Gadad, Noolvi, & Karpoormath, 2004).
- Another research focus is the development of thiadiazole derivatives as anticancer agents. Compounds synthesized from thiadiazoles showed selectivity toward leukemic cancer cell lines, highlighting the potential of thiadiazole structures in cancer treatment (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Material Science Applications
- Thiadiazole compounds, including those structurally similar to 2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole, have been explored in material science. For instance, derivatives have been used in the synthesis of zinc phthalocyanine with high singlet oxygen quantum yield, suggesting applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-inflammatory Applications
- The antimicrobial activities of novel thiadiazole derivatives have been evaluated, showing promise against various bacterial and fungal strains. This underscores the potential of thiadiazole structures in developing new antimicrobial agents (Atta, Farahat, Ahmed, & Marei, 2011).
- Additionally, thiadiazole derivatives have been synthesized with COX-2 inhibitory activity, showing significant anti-inflammatory activity. This highlights their potential in creating new anti-inflammatory drugs (Gadad, Palkar, Anand, Noolvi, Boreddy, & Wagwade, 2008).
Eigenschaften
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2S/c5-3-10-9-2(11-3)1-4(6,7)8/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMXCAGPMNNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole | |
CAS RN |
1339415-01-8 | |
| Record name | 2-bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1445071.png)





![1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol](/img/structure/B1445080.png)

![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1445086.png)

![4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1445088.png)


